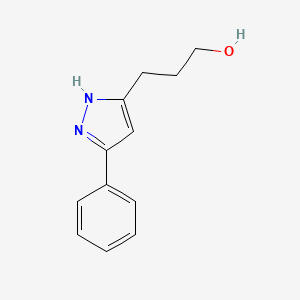

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

説明

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century, with its first synthesis marking a significant milestone in heterocyclic chemistry. globalresearchonline.net Over the decades, research into pyrazoles has evolved from fundamental studies of their synthesis and reactivity to the rational design of complex molecules with specific functions. The versatility of the pyrazole ring has allowed for the development of a vast library of derivatives with a wide spectrum of applications. ias.ac.inrsc.org

Architectural Prominence of the Pyrazole Heterocycle in Chemical Sciences

The architectural prominence of the pyrazole ring stems from its unique combination of features. It is an aromatic system, which imparts stability, yet the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. This duality allows for a diverse range of chemical transformations and intermolecular interactions. Pyrazole derivatives are integral components in many pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netmdpi.com

Positioning of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol within Contemporary Pyrazole Studies

This compound is a disubstituted pyrazole that features both a phenyl group and a propanol (B110389) side chain. This specific combination of substituents positions it as a valuable intermediate and a target molecule in several areas of current research. The phenyl group can be involved in π-stacking interactions, while the hydroxyl group of the propanol chain offers a reactive site for further functionalization, such as esterification or etherification. This bifunctionality makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Research on this compound

Research on this compound and related structures is driven by several key objectives. A primary goal is the development of efficient and regioselective synthetic methods to access this and similar 3,5-disubstituted pyrazoles. thieme.deorientjchem.org Furthermore, studies aim to thoroughly characterize its chemical and physical properties to understand its reactivity and potential for forming derivatives. A significant area of investigation involves exploring its utility as a synthon for the creation of novel compounds with potential biological activities, drawing from the well-established pharmacological importance of the pyrazole core. nih.govrroij.com

特性

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol and Analogues

Retrosynthetic Analysis of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

A retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic pathways. The primary disconnection breaks the pyrazole (B372694) ring, leading back to two key building blocks: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This is the basis of the widely used Knorr pyrazole synthesis and related methods.

Following this primary disconnection, the target molecule can be traced back to phenylhydrazine (B124118) and a 1,3-dicarbonyl precursor bearing the propan-1-ol side chain. The challenge then lies in the synthesis of this specific dicarbonyl compound. Alternatively, the propan-1-ol side chain can be introduced after the formation of the pyrazole ring through functional group manipulation. This leads to alternative retrosynthetic pathways, such as the disconnection of the C-C bond in the propanol (B110389) side chain, suggesting a Grignard reaction with a pyrazole aldehyde, or the reduction of a pyrazole carboxylic acid or ester derivative.

Classical and Modern Synthetic Routes to Pyrazole Scaffolds

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering diverse approaches to this important scaffold. nih.gov

Condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.commdpi.com This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the reaction rate and yield.

For the synthesis of this compound, this would involve the reaction of phenylhydrazine with a 1,3-dicarbonyl compound that already contains the three-carbon chain of the propan-1-ol moiety. The regioselectivity of this reaction is a crucial consideration, as the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can potentially lead to two isomeric pyrazoles.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| Phenylhydrazine | 1-Phenyl-4-hydroxy-1,4-hexanedione | This compound | Knorr Pyrazole Synthesis |

| Phenylhydrazine | Ethyl 3-oxo-5-phenyl-5-oxopentanoate | Ethyl 3-(3-phenyl-1H-pyrazol-5-yl)propanoate | Knorr Pyrazole Synthesis |

Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions provide a powerful and often highly regioselective method for the synthesis of pyrazoles. nih.gov A common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne. The nitrile imine can be generated in situ from a hydrazonoyl halide. This method allows for the introduction of a wide variety of substituents on the pyrazole ring with good control over their relative positions.

Another important cycloaddition strategy is the reaction of diazo compounds with alkynes. nih.gov This reaction is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve through condensation methods.

Multi-Component Reactions (MCRs) for Pyrazole Derivatization

Multi-component reactions (MCRs) have emerged as an efficient and atom-economical tool for the synthesis of complex molecules, including pyrazole derivatives. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. MCRs often allow for the rapid construction of diverse libraries of compounds and can provide access to structures that are not easily accessible through traditional linear syntheses. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

Specific Approaches for Incorporating the Propan-1-ol Moiety

The introduction of the propan-1-ol side chain at the 5-position of the pyrazole ring can be achieved through several synthetic strategies, either by incorporating the functionality into one of the starting materials for the pyrazole synthesis or by functionalizing a pre-formed pyrazole ring.

One approach is to utilize a 1,3-dicarbonyl precursor that already contains the propan-1-ol moiety, albeit in a protected form to avoid interference with the pyrazole-forming reaction. For example, a dicarbonyl compound with a silyl-protected hydroxyl group on the side chain can be used in a Knorr synthesis. Deprotection after the pyrazole formation would then yield the desired product.

Alternatively, a pyrazole with a suitable functional group at the 5-position can be elaborated to the propan-1-ol side chain. Common strategies include:

Reduction of a carboxylic acid or ester: A pyrazole-5-carboxylic acid or its corresponding ester can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.comdoubtnut.com

Grignard reaction with an aldehyde: A pyrazole-5-carbaldehyde can be reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form a secondary alcohol, which can then be oxidized and subsequently reduced to the primary alcohol, or more directly, reaction with ethylene (B1197577) oxide can introduce a hydroxyethyl (B10761427) group, which can then be extended. masterorganicchemistry.comaskfilo.com

Stereochemical Control and Regioselectivity in Pyrazole Synthesis

For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern. However, in the synthesis of more complex analogues with chiral centers, asymmetric synthesis strategies would be necessary. rwth-aachen.de

Regioselectivity, on the other hand, is a critical aspect in the synthesis of 3,5-disubstituted pyrazoles like the target molecule. thieme.dethieme.de When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the Knorr synthesis, the formation of two regioisomers is possible. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions. nih.gov

Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis:

Green Chemistry Principles and Sustainable Synthetic Protocols

The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green and sustainable synthetic methodologies for pyrazole derivatives, including analogues of this compound. Traditional synthesis routes for pyrazoles often rely on harsh reaction conditions, volatile organic solvents, and stoichiometric reagents, leading to considerable energy consumption and waste generation. rsc.org In contrast, modern sustainable protocols prioritize the use of alternative energy sources, eco-friendly solvents, reusable catalysts, and atom-economical reaction designs. researchgate.netmdpi.com

Alternative Energy Sources: Microwave and Ultrasound

One of the cornerstones of green chemistry is the use of alternative energy sources to enhance reaction rates and reduce energy consumption. Microwave irradiation and ultrasonic energy have emerged as powerful tools in the synthesis of pyrazole scaffolds. rsc.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. dergipark.org.tr For the synthesis of pyrazoles, which typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, microwave assistance can often enable the reaction to proceed efficiently in minutes rather than hours. nih.gov Furthermore, this technique is highly compatible with solvent-free conditions, representing a significant step towards a more sustainable process. researchgate.netmdpi.commdpi.com For instance, the cycloaddition of α,β-unsaturated carbonyl compounds with tosylhydrazones has been successfully carried out under solvent-free microwave irradiation to afford 3,5-disubstituted-1H-pyrazoles in high yields with short reaction times. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolone (B3327878) Derivatives

| Entry | Method | Energy Source | Time | Yield (%) | Solvent |

|---|---|---|---|---|---|

| 1 | Conventional | Oil Bath | 3-5 h | 75 | Ethanol (B145695) |

This table is generated based on data for analogous pyrazolone syntheses to illustrate the typical advantages of microwave irradiation. mdpi.com

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, provides a mechanical energy source that can promote reactions at ambient temperature. rsc.org This technique, known as sonochemistry, generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which creates localized high-pressure and high-temperature spots, accelerating mass transfer and reaction rates. researchgate.net Ultrasound has been effectively used to synthesize pyrazole derivatives, offering benefits such as shorter reaction times, milder conditions, and high yields, while avoiding the need for high-temperature reflux. bgu.ac.il

Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents like water and ethanol or, ideally, the elimination of solvents altogether. mdpi.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines, for example, has been developed using water as the solvent, simplifying the workup procedure to a simple filtration after basification. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a primary goal of green synthesis as it eliminates solvent-related waste, cost, and safety hazards. Grinding techniques (mechanochemistry) and microwave-assisted neat reactions have been successfully applied to pyrazole synthesis. researchgate.netresearchgate.net The reaction of 1,3-diketones with hydrazines can be performed solvent-free by grinding the reactants, often providing the desired pyrazole products in excellent yields. researchgate.net

Advanced Catalysis

The development of efficient and recyclable catalysts is central to sustainable synthesis, minimizing waste by replacing stoichiometric reagents.

Heterogeneous and Nanocatalysts: Heterogeneous catalysts are preferred in green chemistry because they can be easily separated from the reaction mixture and reused, reducing cost and waste. Various sustainable catalysts have been reported for pyrazole synthesis:

Nano-ZnO: This environmentally friendly catalyst has been used for the efficient synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine and ethyl acetoacetate. mdpi.com

Magnetic Nanoparticles: Catalysts such as copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed for the four-component synthesis of pyranopyrazoles in water. encyclopedia.pub Their magnetic nature allows for simple recovery using an external magnet.

Polyoxometalates: Reusable, heterogeneous iron-based polyoxometalate catalysts have been shown to effectively promote the condensation cyclization of diketones with arylsulfonylhydrazines to produce functionalized pyrazoles. tandfonline.com

Table 2: Examples of Green Catalysts in the Synthesis of Pyrazole Analogues

| Catalyst | Reaction Type | Solvent | Key Advantages |

|---|---|---|---|

| Nano-ZnO | Condensation | Controlled Conditions | Environmentally friendly, high yield. mdpi.com |

| CuFe2O4 (magnetic) | Multicomponent Reaction | Water | Excellent yields, easy magnetic recovery, reusable. encyclopedia.pub |

| Ag/TiO2 | Multicomponent Reaction | Aqueous Ethanol | Recyclable, excellent yields. encyclopedia.pub |

| (NH4)3[FeMo6O18(OH)6] | Condensation Cyclization | N/A | Heterogeneous, stable, reusable. tandfonline.com |

Atom Economy and Process Intensification

Green synthetic protocols aim to maximize the incorporation of all starting materials into the final product, a principle known as atom economy.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants are combined to form a product that contains portions of all starting materials. mdpi.com This approach is inherently atom- and step-economical, reducing waste, time, and resources. The synthesis of complex pyrazole-fused heterocycles, such as pyranopyrazoles, is often achieved through four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), frequently using a green catalyst in an eco-friendly solvent. encyclopedia.pub

Sustainable Feedstocks: A truly sustainable synthesis involves the use of renewable or readily available starting materials. A novel iron-catalyzed approach allows for the synthesis of tri-substituted pyrazoles using biomass-derivable alcohols as the primary feedstock. rsc.org This tandem process involves dehydrogenative coupling, eliminating the need for pre-functionalized 1,3-dicarbonyl compounds and showcasing a highly sustainable pathway for creating the pyrazole core. rsc.org

Advanced Spectroscopic and Structural Analysis of 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. For 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, the expected NMR spectra would reveal distinct signals corresponding to the phenyl, pyrazole (B372694), and propanol (B110389) moieties. The chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for 14 distinct protons. The aromatic region would feature multiplets for the phenyl group protons, typically between 7.20 and 7.80 ppm. The single proton on the pyrazole ring (H-4) would likely appear as a singlet around 6.30 ppm. The propanol chain protons would present as three distinct signals: a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH) around 3.70 ppm, a triplet for the methylene group attached to the pyrazole ring around 2.80 ppm, and a multiplet for the central methylene group (-CH₂-) around 2.00 ppm. The broad singlet for the hydroxyl proton (-OH) could appear over a wide range, and the pyrazole N-H proton would also present as a broad singlet, likely at a high chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The phenyl group carbons would resonate in the 125-135 ppm range. The pyrazole ring carbons (C-3, C-4, and C-5) are expected to appear in the range of approximately 100-150 ppm. nih.gov The propanol side chain would exhibit signals in the aliphatic region, with the carbon bearing the hydroxyl group (Cα) around 60-62 ppm, and the other two methylene carbons (Cβ, Cγ) at lower chemical shifts.

Detailed predicted assignments for both ¹H and ¹³C NMR are presented in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (ortho, meta, para) | 7.20 - 7.80 (m) | ~125.0 - 135.0 |

| Pyrazole H-4 | ~6.3 (s) | ~101.0 |

| Pyrazole C-3 | - | ~150.0 |

| Pyrazole C-5 | - | ~145.0 |

| Propanol -CH₂- (adjacent to pyrazole) | ~2.8 (t) | ~28.0 |

| Propanol -CH₂- (central) | ~2.0 (m) | ~32.0 |

| Propanol -CH₂OH | ~3.7 (t) | ~61.0 |

| Pyrazole N-H | >10 (br s) | - |

| Propanol O-H | variable (br s) | - |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

For this compound (MW = 202.26), high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₄N₂O. In electron ionization (EI) mass spectrometry, a distinct molecular ion peak ([M]⁺) would be expected at m/z 202.

The fragmentation pattern would be dictated by the weakest bonds and the formation of stable carbocations and neutral fragments. Key predicted fragmentation pathways include:

Loss of water: A peak at m/z 184 ([M-H₂O]⁺) resulting from the dehydration of the primary alcohol.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to a resonance-stabilized ion. The most prominent peak for primary alcohols is often the alpha-cleavage fragment [CH₂OH]⁺ at m/z 31.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propanol chain can produce a stable tropylium-like ion or related aromatic fragments. A peak at m/z 91 corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺) is a common feature in molecules with such substructures. nist.gov

Side-chain cleavage: Cleavage of the bond between the pyrazole ring and the propanol chain would yield ions corresponding to the pyrazole ring and the propanol fragment.

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 184 | [M - H₂O]⁺ | Loss of water |

| 171 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 115 | [Phenyl-pyrazole]⁺ fragment | Cleavage of propanol chain |

| 91 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

A sharp to medium band around 3100-3300 cm⁻¹ attributed to the N-H stretching of the pyrazole ring.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1450-1615 cm⁻¹ region. mdpi.comresearchgate.net

A prominent C-O stretching band for the primary alcohol, typically found in the 1050-1150 cm⁻¹ range. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic rings.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3100 - 3300 | N-H stretch | Pyrazole |

| 3000 - 3100 | C-H stretch | Aromatic (Phenyl, Pyrazole) |

| 2850 - 2960 | C-H stretch | Aliphatic (Propanol chain) |

| 1450 - 1615 | C=C and C=N stretch | Phenyl and Pyrazole rings |

| 1050 - 1150 | C-O stretch | Primary Alcohol |

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While no crystal structure for the title compound is publicly available, analysis of a structurally similar molecule, 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, provides insight into the type of data that would be obtained. nih.gov

A single-crystal X-ray diffraction study would provide precise measurements of:

Bond lengths, bond angles, and torsion angles: Confirming the molecular connectivity and revealing conformational details, such as the rotation around the single bonds of the propanol chain.

Planarity of the rings: Determining the planarity of the phenyl and pyrazole rings.

Inter-ring orientation: Quantifying the dihedral angle between the planes of the phenyl and pyrazole rings. In a related structure, this angle was found to be 26.6°. nih.gov

Supramolecular structure: Identifying intermolecular interactions, such as hydrogen bonds. The N-H of the pyrazole and the O-H of the alcohol are strong hydrogen bond donors, while the pyrazole nitrogen and the alcohol oxygen are acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks in the crystal lattice. nih.gov

Powder X-ray diffraction (PXRD) would be used to analyze polycrystalline samples, providing a characteristic fingerprint for a specific crystalline form and for assessing sample purity.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion (Dihedral) Angles (°) | Conformation of the molecule, e.g., propanol chain and ring orientation |

| Hydrogen Bond Geometry (Å, °) | Details of intermolecular interactions and crystal packing |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorphism and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly useful for studying systems that are not amenable to single-crystal X-ray diffraction, such as amorphous solids, or for identifying and quantifying different polymorphic forms.

If this compound can exist in multiple crystalline forms (polymorphs), ssNMR could distinguish between them. Subtle differences in the crystal packing environment would lead to measurable changes in the ¹³C chemical shifts, a phenomenon known as chemical shift polymorphism. Cross-polarization magic-angle spinning (CP/MAS) experiments would be the standard method to acquire high-resolution ¹³C spectra. Relaxation time measurements (T₁ and T₁ρ) could further differentiate polymorphs by probing differences in molecular mobility within the crystal lattice. For amorphous forms, ssNMR would reveal much broader resonances compared to crystalline forms, reflecting the distribution of local environments.

Computational Chemistry and in Silico Approaches for 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol.

DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-31G(d), are widely used to calculate the quantum descriptors of pyrazole (B372694) derivatives. nih.gov These calculations can determine optimized molecular geometry, electron distribution, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity. For pyrazole-based structures, the electron density of the HOMO and LUMO is often distributed across the pyrazole and phenyl rings, which are key areas for molecular interactions. Furthermore, these calculations can predict properties like dipole moment and electrostatic potential, which are vital for understanding intermolecular interactions. superfri.orgasianpubs.org

Ab initio calculations, while more computationally intensive, can offer higher accuracy for certain properties by solving the Schrödinger equation with fewer approximations. These methods are valuable for benchmarking results from DFT and for detailed studies of reaction mechanisms.

Table 1: Representative Calculated Electronic Properties for a Pyrazole Derivative

| Property | Predicted Value | Method/Basis Set | Significance |

| HOMO Energy | ~ -6.2 eV | DFT/B3LYP/6-31G | Region of electron-donating capability |

| LUMO Energy | ~ -0.8 eV | DFT/B3LYP/6-31G | Region of electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.4 eV | DFT/B3LYP/6-31G | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.1 D | DFT/B3LYP/6-31G | Measure of molecular polarity |

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional conformation of this compound is critical to its function, particularly in a biological context where it must fit into a specific receptor site. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

This exploration involves mapping the potential energy surface (PES) by systematically rotating the molecule's key rotatable bonds. For this compound, these include the bonds within the propanol (B110389) side chain and the bond connecting the phenyl group to the pyrazole ring. The dihedral angle between the phenyl and pyrazole rings is particularly important, as it influences the degree of π-conjugation and steric hindrance. nih.gov The flexibility of the propanol side chain allows it to adopt various orientations, which can be crucial for positioning the terminal hydroxyl group for hydrogen bonding. Certain conformations may be stabilized by intramolecular hydrogen bonds between the propanol's hydroxyl group and a nitrogen atom of the pyrazole ring.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a macromolecular target, such as a protein. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex. Pyrazole derivatives have been successfully docked into the active sites of various enzymes, including kinases like BRAF(V600E) and Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgnih.gov

The docking process involves generating a multitude of possible orientations (poses) of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. For this compound, the key interactions would likely include:

Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group and the terminal hydroxyl group of the propanol chain can act as hydrogen bond donors.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site.

Hydrophobic Interactions: The phenyl ring and parts of the propanol chain can form favorable hydrophobic interactions within nonpolar pockets of the receptor.

Docking simulations can reveal how the compound binds to a target and provide a theoretical basis for its potential inhibitory activity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked conformation, the flexibility of the ligand and protein, and the influence of the surrounding solvent. mdpi.com

By simulating the ligand-protein complex in a solvated environment, MD can be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the network of hydrogen bonds and other interactions, including those mediated by water molecules.

Calculate binding free energies, which provide a more rigorous estimation of binding affinity than docking scores.

These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For pyrazole derivatives, QSAR models are developed to predict the therapeutic potential of new analogs and to identify the key molecular features that govern their activity. nih.govacs.org

The development of a QSAR model involves calculating a set of molecular descriptors for a series of pyrazole compounds with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation relating these descriptors to biological activity (e.g., IC50 values). nih.govacs.org Studies on pyrazole derivatives have successfully generated QSAR models to predict their efficacy as inhibitors of targets like EGFR kinase and carbonic anhydrase. nih.govnih.gov Such models can guide the rational design of new derivatives of this compound with potentially enhanced activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol Derivatives

Design and Synthesis of Systematic Analogues for SAR Profiling

The systematic exploration of the SAR of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol would necessitate the synthesis of a library of analogues with modifications at key positions. The primary synthetic route to such 3,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives.

For the synthesis of the parent compound and its analogues, a plausible route starts with the Claisen condensation of acetophenone (B1666503) with a suitable ester, such as ethyl 4-hydroxybutanoate, to form a 1,3-diketone. Subsequent cyclization with hydrazine hydrate (B1144303) would yield the desired pyrazole (B372694). Alternatively, Knoevenagel condensation followed by a cyclization reaction is also a common strategy for preparing 3-phenyl-1H-pyrazole derivatives. atlantis-press.com

Systematic analogues for SAR profiling would involve modifications at three key positions:

The Phenyl Ring at C3: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at the ortho, meta, and para positions of the phenyl ring.

The Propan-1-ol Chain at C5: Altering the length of the alkyl chain, modifying the position of the hydroxyl group, or replacing it with other functional groups (e.g., ether, amine, carboxylic acid).

The Pyrazole Ring: N-alkylation or N-arylation of the pyrazole nitrogen atoms.

Illustrative Synthetic Scheme for Analogues:

| Precursor 1 (Substituted Acetophenone) | Precursor 2 (Functionalized Ester) | Resulting Analogue Modification |

| 4-Chloroacetophenone | Ethyl 4-hydroxybutanoate | 4-Chlorophenyl at C3 |

| 4-Methoxyacetophenone | Ethyl 4-hydroxybutanoate | 4-Methoxyphenyl at C3 |

| Acetophenone | Ethyl 5-hydroxypentanoate | 4-Hydroxybutyl at C5 |

| Acetophenone | Ethyl 3-hydroxypropanoate | 2-Hydroxyethyl at C5 |

This table illustrates potential starting materials for generating a library of analogues for SAR studies.

Elucidation of Key Structural Features for Modulated Biological Interactions

The phenyl group at the 3-position can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket. The electronic nature of substituents on this ring can fine-tune these interactions.

The propan-1-ol side chain at the 5-position introduces a degree of flexibility and a key hydrogen bond donor and acceptor in the terminal hydroxyl group. This group can form crucial hydrogen bonds with the target protein, significantly impacting binding affinity. The length of the alkyl chain influences the positioning of this hydroxyl group within the binding site.

The pyrazole core itself, with its two adjacent nitrogen atoms, can also participate in hydrogen bonding and coordination with metal ions in metalloenzymes. nih.gov The N-H group of the pyrazole ring can act as a hydrogen bond donor.

Impact of Substituent Modifications on Molecular Recognition

Modifications to the substituents of the this compound scaffold can have a profound impact on molecular recognition and, consequently, biological activity.

Substituents on the C3-Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can alter the electron density of the phenyl ring, affecting its interaction with the biological target. For instance, in some classes of pyrazole-based inhibitors, halogen substituents on the phenyl ring have been shown to enhance potency. nih.gov

Modifications of the C5-Propan-1-ol Chain: Varying the length of the alkyl chain can probe the dimensions of the binding pocket. A shorter or longer chain may lead to a loss of a critical hydrogen bond if the hydroxyl group is no longer optimally positioned. Converting the primary alcohol to a secondary or tertiary alcohol would introduce steric bulk and alter the hydrogen bonding geometry. Replacement of the hydroxyl group with an amine could introduce a positive charge at physiological pH, potentially forming a salt bridge with an acidic residue in the binding site.

Table of Hypothetical SAR Findings:

| Analogue | Modification | Predicted Impact on Activity | Rationale |

| A | 4-Chlorophenyl at C3 | Potential Increase | Enhanced hydrophobic interactions and potential halogen bonding. |

| B | 4-Methoxyphenyl at C3 | Variable | May increase or decrease activity depending on the electronic requirements of the binding site. |

| C | 2-Hydroxyethyl at C5 | Potential Decrease | Shorter chain may prevent optimal hydrogen bonding of the hydroxyl group. |

| D | 3-Aminopropyl at C5 | Potential Increase | Introduction of a basic center for potential ionic interactions. |

This table presents hypothetical structure-activity relationships based on general principles observed in other pyrazole series.

Stereoisomeric Effects on Biological Probes

If the propan-1-ol chain at the C5 position is modified to create a chiral center, for example, by introducing a substituent on the chain to create a secondary alcohol, the resulting stereoisomers could exhibit different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different potencies and efficacies due to the stereospecific nature of biological receptors.

For instance, if an analogue such as 3-(3-phenyl-1H-pyrazol-5-yl)butan-2-ol were synthesized, it would exist as a pair of enantiomers. The differential binding of these enantiomers to a chiral biological target could be substantial. One enantiomer might fit perfectly into the binding site, leading to a strong biological response, while the other might bind weakly or not at all. In some cases, one enantiomer may even have an antagonistic effect compared to the other's agonistic effect.

The separation and biological evaluation of individual stereoisomers are therefore crucial steps in the SAR profiling of such analogues to fully understand the three-dimensional requirements of the biological target.

Mechanistic Investigations of Pyrazole Based Research Probes

Exploration of Molecular Targets and Binding Modes

The exploration of molecular targets for pyrazole-based compounds often reveals interactions with a variety of proteins, including enzymes and receptors. Techniques such as virtual screening and molecular docking are frequently employed to predict potential binding partners. For instance, studies on various 3-phenyl-1H-pyrazole derivatives have identified potential interactions with targets like the papain-like protease (PLpro) of SARS-CoV-2 and c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neurodegenerative diseases. nih.govnih.gov

The binding modes of pyrazole (B372694) derivatives are diverse and dependent on the specific substitutions on the pyrazole ring and the topology of the target's binding site. X-ray crystallography of pyrazole-protein complexes has provided detailed insights into these interactions. Common binding motifs involve hydrogen bonding between the pyrazole nitrogen atoms and amino acid residues, as well as hydrophobic interactions involving the phenyl ring. For example, in the case of JNK3 inhibitors, the pyrazole scaffold can act as a hinge-binding motif, a common feature in kinase inhibitors. nih.gov The planarity of the pyrazole ring and the dihedral angles between the pyrazole and its substituents are critical determinants of binding affinity and selectivity. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Pyrazole-containing compounds have been identified as inhibitors of various enzymes. Enzyme inhibition kinetic studies are crucial to elucidate their mechanism of action, determining whether they act as competitive, non-competitive, or uncompetitive inhibitors. For example, a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were evaluated for their in vitro inhibitory activities against acrosin, a serine protease. nih.gov Such studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (K_m) and the inhibition constant (K_i).

The mechanism of action often involves the pyrazole core or its substituents directly participating in interactions within the enzyme's active site. Molecular docking simulations can further support kinetic data by visualizing the binding orientation and identifying key interactions with catalytic residues. nih.gov

Receptor Agonism/Antagonism Mechanisms

Beyond enzyme inhibition, pyrazole scaffolds are also found in molecules that modulate receptor function. These compounds can act as either agonists, activating a receptor, or antagonists, blocking its activity. For instance, derivatives of 1H-pyrazol-5-yl-2-phenylacetamides have been identified as novel activators of G protein-gated inwardly-rectifying potassium (GIRK1/2) channels. nih.gov

To characterize the mechanism of agonism or antagonism, researchers employ a variety of assays, including radioligand binding assays to determine binding affinity and functional assays to measure the downstream signaling effects of receptor modulation. For GIRK channel activators, thallium flux assays are used to measure ion channel activity. nih.gov Structure-activity relationship (SAR) studies, where systematic modifications are made to the pyrazole structure, are essential to identify the chemical features responsible for the observed receptor activity.

Modulation of Cellular Pathways by Pyrazole Scaffolds

The interaction of pyrazole-based probes with their molecular targets can lead to the modulation of various cellular pathways. For example, inhibition of JNK3 by pyrazole derivatives can affect apoptosis pathways, which are critical in neurodegenerative conditions. nih.gov The activation of GIRK channels can modulate neuronal excitability and heart rate. nih.gov

Investigating the impact of a pyrazole compound on cellular pathways often involves a combination of techniques. Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. Reporter gene assays can quantify the activity of specific transcription factors, and whole-cell patch-clamp electrophysiology can directly measure changes in ion channel activity.

Design of Fluorescent Probes for Biological Research

The pyrazole core is a versatile scaffold for the development of fluorescent probes due to its favorable photophysical properties and synthetic accessibility. nih.gov These probes are designed to detect and image specific analytes, such as ions or reactive oxygen species, within biological systems. For instance, pyrazoline-based fluorescent probes have been synthesized for the detection of picric acid. nih.gov

The design of such probes often involves a "receptor-fluorophore" concept. The pyrazole moiety can act as part of the fluorophore, and a specific receptor unit is attached that selectively interacts with the target analyte. Binding of the analyte to the receptor induces a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (chemosensor) or a shift in the emission wavelength (ratiometric sensor). The mechanism of this change can involve processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Chemo-Proteomics Approaches to Identify Cellular Interactomes

To gain a comprehensive understanding of the cellular targets of a pyrazole-based probe, chemo-proteomics approaches can be employed. These powerful techniques aim to identify the complete set of proteins that interact with a small molecule in a cellular context. A common strategy involves synthesizing a derivative of the probe that incorporates a reactive group and a reporter tag, such as biotin (B1667282).

Coordination Chemistry and Materials Science Applications of 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol

Ligand Properties of the Pyrazole-Propanol Scaffold in Metal Complexation

There is no available research data on the specific ligand properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol in metal complexation. The coordination behavior, including the nature of the donor atoms (the pyrazole (B372694) nitrogen atoms and the terminal hydroxyl group), preferred coordination modes (monodentate, bidentate, bridging), and the stability of the resulting metal complexes have not been reported.

Synthesis and Characterization of Metal-Pyrazole Complexes

No specific methods for the synthesis of metal complexes using this compound as a ligand have been documented. Consequently, there are no characterization data, such as spectroscopic (IR, NMR, UV-Vis), crystallographic (X-ray diffraction), or magnetic properties for any metal complexes of this compound.

Applications in Catalysis and Organometallic Chemistry

There are no published studies on the application of metal complexes derived from this compound in the fields of catalysis or organometallic chemistry. The potential for such complexes to act as catalysts in organic transformations or as building blocks in organometallic synthesis remains unexplored.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of this compound as a linker or node in the construction of coordination polymers or metal-organic frameworks (MOFs) has not been reported. Research on related pyrazole-containing ligands suggests potential for the formation of such extended structures, but no specific examples utilizing this compound exist in the literature. nih.govresearchgate.netuni-koeln.de

Supramolecular Assembly and Self-Organization Studies

There are no studies available that investigate the supramolecular assembly or self-organization properties of this compound, either in its free form or within metal complexes. Research into the non-covalent interactions, such as hydrogen bonding or π-π stacking, that might govern its crystal engineering and formation of supramolecular architectures has not been conducted.

Derivatization Strategies and Functionalization of 3 3 Phenyl 1h Pyrazol 5 Yl Propan 1 Ol

Chemical Modifications of the Propan-1-ol Side Chain

The terminal hydroxyl group of the propan-1-ol side chain is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and molecular extensions.

Standard oxidation protocols can be employed to convert the primary alcohol into either an aldehyde or a carboxylic acid. For instance, oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield 3-(3-phenyl-1H-pyrazol-5-yl)propanal, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent would lead to the formation of 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid. These transformations introduce reactive carbonyl and carboxyl functionalities, respectively, which can serve as handles for further derivatization, such as reductive amination or amide bond formation.

The hydroxyl group can also readily undergo etherification and esterification reactions. Williamson ether synthesis, for example, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be used to introduce a variety of alkyl or aryl ethers. Similarly, esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or acid catalysis.

Furthermore, the hydroxyl group can be converted into an amino group. One common method is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a wide range of functional groups, including amines, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov Alternatively, the alcohol can first be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097) which can then be reduced.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO4, heat or Jones Reagent (CrO3, H2SO4) | Carboxylic Acid (-COOH) |

| Etherification (Williamson) | 1. NaH; 2. R-X (Alkyl halide) | Ether (-OR) |

| Esterification | R-COCl, pyridine (B92270) or R-COOH, DCC | Ester (-OOCR) |

| Amination (Mitsunobu) | PPh3, DEAD, HN3 (followed by reduction) or phthalimide | Amine (-NH2) |

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring itself is amenable to a range of functionalization reactions, primarily involving the ring nitrogens and the C4 carbon.

The NH proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base to generate a pyrazolate anion. This anion can then be alkylated or arylated at the N1 position. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. semanticscholar.orggoogle.com N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form the C-N bond between the pyrazole nitrogen and an aryl halide. wikipedia.orgrsc.orgnih.gov The pyrazole nitrogen can also be acylated using acyl chlorides or anhydrides.

The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at this position. beilstein-archives.orgbeilstein-archives.orgresearchgate.net Nitration of the pyrazole ring can also be accomplished, although the conditions need to be carefully controlled to avoid nitration of the phenyl ring. cdnsciencepub.comcdnsciencepub.comrsc.orgnih.govnih.gov For example, nitration with nitric acid in acetic anhydride (B1165640) has been shown to favor substitution at the 4-position of the pyrazole ring in 1-phenylpyrazole (B75819) derivatives. cdnsciencepub.comcdnsciencepub.com Formylation of the pyrazole ring at the C4-position can be achieved through the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and dimethylformamide. jocpr.comresearchgate.netrsc.orgnih.govijpcbs.com

| Reaction Type | Position | Reagents and Conditions | Introduced Group |

| N-Alkylation | N1 | R-X (Alkyl halide), Base (e.g., K2CO3) | Alkyl |

| N-Arylation | N1 | Ar-X (Aryl halide), Pd-catalyst, Base | Aryl |

| N-Acylation | N1 | R-COCl, Base | Acyl |

| Halogenation | C4 | NBS or NCS | Br or Cl |

| Nitration | C4 | HNO3 / Acetic Anhydride | NO2 |

| Formylation | C4 | POCl3 / DMF (Vilsmeier-Haack) | CHO |

Introduction of Diverse Substituents on the Phenyl Ring

The phenyl ring at the 3-position of the pyrazole offers another site for diversification through aromatic substitution reactions. The nature of the substituent to be introduced and its desired position on the phenyl ring will dictate the choice of reaction conditions.

Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the phenyl ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which typically directs the nitro group to the para-position of the phenyl ring in 1-phenylpyrazole derivatives under strongly acidic conditions. cdnsciencepub.comcdnsciencepub.com Halogenation of the phenyl ring can also be performed using appropriate halogenating agents and catalysts. Sulfonation can be achieved using fuming sulfuric acid (oleum), which introduces a sulfonic acid group. nih.govrsc.orgnih.govrsc.org

Conversely, if the phenyl ring is appropriately substituted with an activating group and a leaving group, nucleophilic aromatic substitution can be employed to introduce other functionalities.

| Reaction Type | Typical Reagents and Conditions | Introduced Group | Typical Position |

| Nitration | HNO3 / H2SO4 | Nitro (-NO2) | para |

| Halogenation | X2 (e.g., Br2), Lewis Acid (e.g., FeBr3) | Halogen (-X) | ortho, para |

| Sulfonation | Fuming H2SO4 (oleum) | Sulfonic acid (-SO3H) | para |

Synthesis of Conjugates and Bioconjugates for Research Applications

The functional handles introduced through the derivatization strategies described above can be utilized to synthesize a variety of conjugates and bioconjugates for research purposes.

For instance, the introduction of a carboxylic acid on the propan-1-ol side chain allows for the coupling of the molecule to fluorescent dyes, such as those containing an amine group, to create fluorescent probes. A pyrazole derivative has been successfully labeled with a dansyl moiety, demonstrating the feasibility of creating fluorescent analogs. nih.gov

Similarly, the molecule can be conjugated to biotin (B1667282), a vitamin with a high affinity for streptavidin. This process, known as biotinylation, can be achieved by coupling an activated form of biotin to an amine-functionalized derivative of the pyrazole compound. Biotinylated molecules are valuable tools in affinity-based purification and detection methods. nih.govresearchgate.netmdpi.com

Furthermore, the derivatized pyrazole compound can be conjugated to peptides. For example, a carboxylic acid derivative can be coupled to the N-terminus of a peptide or an amino group on a side chain of an amino acid residue using standard peptide coupling reagents.

Development of Linkers for Immobilization or Probe Synthesis

The versatile chemistry of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol also allows for its development as a linker for the immobilization of molecules onto solid supports or for the synthesis of probes.

The propan-1-ol side chain can be attached to a solid support, such as a resin, through an ether or ester linkage. This immobilized pyrazole derivative can then serve as a starting point for solid-phase synthesis, where subsequent reactions can be carried out on the pyrazole or phenyl rings. A germanium-based linker has been reported for the solid-phase synthesis of a pyrazole library, showcasing the potential of pyrazole scaffolds in this area. nih.gov Traceless linkers are particularly useful as they can be cleaved without leaving a residual linker moiety on the synthesized molecule. nih.gov

Advanced Research Applications and Future Perspectives

Role as a Privileged Scaffold in Chemical Biology Tool Development

The pyrazole (B372694) ring system is widely recognized as a "privileged scaffold" in drug discovery and chemical biology. mdpi.comnih.govnih.gov This term designates molecular frameworks that can bind to multiple, distinct biological targets with high affinity through targeted modifications. nih.gov The pyrazole core's unique electronic properties, including its aromaticity and the presence of both a proton-donating (pyrrole-type) and a proton-accepting (pyridine-type) nitrogen atom, allow it to participate in a wide range of intermolecular interactions such as hydrogen bonding, pi-stacking, and metal coordination. mdpi.comnih.gov

The structure of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is an exemplary starting point for creating a library of chemical tools. The phenyl group, the propanol (B110389) chain, and the pyrazole ring itself can be systematically modified to explore chemical space and develop highly specific probes. innovations-report.com These tools are essential for studying biological pathways, validating drug targets, and understanding disease mechanisms. acs.org By adding functional handles like fluorescent dyes or biotin (B1667282) tags to the scaffold, researchers can create probes for use in various assays. acs.org The development of such rationally designed molecular scaffolds is a recurring theme in modern chemical biology. mdpi.com The versatility of the pyrazole core enables its incorporation into a vast number of derivatives with potential therapeutic applications, from anticancer to anti-inflammatory agents. researchgate.netnih.gov

Potential in the Design of Bio-sensing and Diagnostic Probes

The unique photophysical properties of certain pyrazole derivatives make them excellent candidates for the development of chemosensors and diagnostic probes. rsc.orgnih.gov These probes can be designed to detect and quantify specific ions, molecules, or environmental parameters through changes in their optical properties, such as fluorescence. nih.govresearchgate.net The design of these sensors often leverages mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

For instance, pyrazole-based probes have been developed as "turn-on" or "turn-off" fluorescent sensors. rsc.org A "turn-on" sensor exhibits a significant increase in fluorescence intensity upon binding to its target analyte, while a "turn-off" sensor shows a decrease or quenching of fluorescence. rsc.orgnih.gov The design of this compound can be adapted for such purposes by incorporating specific chelating groups or fluorophores. The nitrogen atoms in the pyrazole ring can directly participate in cation coordination, making this scaffold particularly suitable for detecting metal ions like Cu²⁺, Zn²⁺, Al³⁺, and Fe³⁺. nih.gov The development of these probes is a rapidly growing field, with applications ranging from environmental monitoring to in vivo bioimaging in living cells. nih.govresearchgate.net

| Probe Type | Target Analyte | Sensing Mechanism | Response Type | Reference Finding |

|---|---|---|---|---|

| Pyridine-pyrazole dye | Fe³⁺ | Colorimetric & Fluorescent | Dual response | A simple pyridine (B92270)–pyrazole-based dye was developed as a dual chemodosimeter for Fe³⁺ ions, with a low limit of detection (57 nM). nih.gov |

| Azomethine-pyrazole derivative | Cu²⁺ | Colorimetric | Complex formation | A small-molecule colorimetric chemodosimeter for Cu²⁺ detection was developed with a low limit of detection (1.6 μM). nih.gov |

| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Selective recognition | A probe effectively and selectively recognized Al³⁺ ions in the presence of other cations in a buffered aqueous solution. nih.gov |

| Pyridine based pyrazole | Zn²⁺ and Cd²⁺ | Fluorescent | "Turn on" / "Turn off" | A one-pot synthesis produced novel sensors where electronegative groups led to a "turn-on" response, while electro-donating groups caused a "turn-off" response. rsc.org |

| Benzimidazole-pyrazole derivative | Cu²⁺ | ESIPT | "Turn off" (Quenching) | An ESIPT-active sensor was synthesized for sensing Cu²⁺ in cells and plants, where emission was quenched by the ion. nih.gov |

Emerging Areas in Pyrazole Chemistry and Related Heterocycles

While the applications of pyrazoles in pharmaceuticals are well-established, their utility is expanding into other cutting-edge fields. numberanalytics.comnih.gov In materials science, pyrazole derivatives are being investigated for the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The tunable electronic properties and structural rigidity of the pyrazole ring make it an attractive component for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In agrochemicals, the pyrazole scaffold is present in a variety of fungicides, herbicides, and insecticides. nih.gov Ongoing research focuses on developing new pyrazole-based agricultural products with higher efficacy and improved environmental profiles. Furthermore, the versatility of the pyrazole ring allows for its fusion with other heterocyclic systems, creating complex structures like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-b]thiazoles. mdpi.comnih.gov These fused systems often exhibit unique biological activities and are being explored for novel therapeutic applications, including the development of new anticancer and antimicrobial agents. nih.gov

Integration of High-Throughput Synthesis and Screening in Research

The exploration of the vast chemical space surrounding the pyrazole scaffold is greatly accelerated by the integration of high-throughput synthesis and screening (HTS) techniques. numberanalytics.combmglabtech.com HTS allows for the automated testing of thousands to millions of compounds against a specific biological target in a short period. bmglabtech.com This process is crucial for identifying "hit" compounds, which serve as starting points for drug discovery and development. bmglabtech.com

Modern approaches combine automated, nanoscale synthesis with HTS. rsc.org For example, libraries of heterocyclic compounds can be synthesized in 1536-well plates on a nanomole scale using acoustic dispensing technology. rsc.org The resulting crude reaction mixtures can then be directly screened using biophysical methods like differential scanning fluorimetry (DSF) to identify compounds that bind to a protein of interest. rsc.org This "on-the-fly" synthesis and screening approach dramatically reduces the time, cost, and waste associated with traditional methods, allowing researchers to rapidly scout for successful reaction conditions and identify new bioactive pyrazole derivatives. rsc.orgscienceintheclassroom.org

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Synthesis | Automated synthesis of a large, diverse library of pyrazole derivatives. | Robotic synthesis, acoustic dispensing, miniaturized reaction formats (e.g., nanomole scale). numberanalytics.comrsc.org |

| 2. Assay Development | Creation of a robust and automated assay to measure the effect of compounds on a biological target. | Fluorescence, luminescence, or absorbance-based assays. |

| 3. Screening | Rapid testing of the entire compound library using the developed assay. | Liquid handling robots, microplate readers, automated analysis software. bmglabtech.com |

| 4. Data Analysis & Hit Identification | Analysis of screening data to identify "hit" compounds that exhibit the desired activity. | Specialized software for data processing and visualization. |

| 5. Hit Validation & Optimization | Resynthesis and further characterization of hits to confirm activity and begin optimization. | Microscale thermophoresis (MST), differential scanning fluorimetry (DSF). rsc.org |

Future Directions in Synthetic Methodology Development

The synthesis of pyrazoles has been a subject of intense research for decades, evolving from classical condensation reactions of 1,3-dicarbonyl compounds with hydrazines. researchgate.net Future development in synthetic methodology is focused on improving efficiency, selectivity, and sustainability. mdpi.comnumberanalytics.com Key future directions include:

Green Chemistry Approaches : The use of environmentally friendly solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis are becoming more prevalent. researchgate.netresearchgate.net These methods not only reduce environmental impact but also often lead to shorter reaction times and higher yields. researchgate.net

Novel Catalytic Systems : Research is moving beyond traditional catalysts to employ nano-catalysts (e.g., nano-ZnO), photoredox catalysts, and transition-metal-free catalytic systems. mdpi.com These advanced catalysts can enable novel transformations and facilitate reactions under milder conditions. researchgate.net

Multicomponent Reactions (MCRs) : One-pot MCRs, where three or more reactants are combined to form a complex product, are highly efficient for building molecular diversity. mdpi.comias.ac.in These reactions reduce the number of synthetic steps and purification processes, aligning with the principles of green chemistry.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Integrating flow chemistry with high-throughput screening can create a powerful platform for the rapid discovery and optimization of pyrazole derivatives.

These advancements will facilitate the efficient and selective production of complex pyrazole-based compounds for various applications. researchgate.net

Challenges and Opportunities in Pyrazole-Based Research

Despite significant progress, challenges remain in pyrazole-based research. A primary synthetic challenge is achieving complete regioselectivity during the cyclization of unsymmetrically substituted 1,3-dicarbonyl compounds, which can lead to isomeric mixtures that are difficult to separate. nih.gov Furthermore, the in vivo metabolism and potential toxicity of pyrazole-containing compounds are critical considerations that require thorough investigation during drug development. nih.gov

However, the opportunities in this field are vast. The pyrazole scaffold is a versatile building block, and the chemical space around it remains largely unexplored. numberanalytics.comresearchgate.net There is immense potential in designing novel pyrazole derivatives for emerging therapeutic targets and in developing new materials with unique properties. numberanalytics.comresearchgate.net The integration of computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, with high-throughput synthesis can accelerate the discovery of new lead compounds. researchgate.netconnectjournals.com As our understanding of the molecular basis of diseases grows, the opportunity to design highly selective and potent pyrazole-based therapeutics for precision medicine will continue to expand, solidifying the pyrazole scaffold's role as a promising frontier in science. researchgate.netconnectjournals.com

Q & A

Q. What are the standard synthetic routes for 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Critical conditions include solvent choice (e.g., ethanol or dichloromethane), reflux duration (2–48 hours), and purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization from 2-propanol/methanol . Yield optimization may require controlled stoichiometry of intermediates like 3-phenyl-1H-pyrazole-5-carbaldehyde and careful pH adjustments during workup.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : For confirming regiochemistry of the pyrazole ring and propanol chain connectivity (e.g., H and C NMR in CDCl) .

- X-ray crystallography : Using programs like SHELX for structure refinement. SHELXL is particularly robust for small-molecule resolution, even with twinned data .

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Regioselectivity is influenced by electronic and steric effects of substituents. Computational tools like Multiwfn can predict electron localization function (ELF) and electrostatic potential (ESP) to guide substituent placement . Experimentally, using directing groups (e.g., electron-withdrawing substituents on phenyl rings) or Lewis acid catalysts can enhance selectivity. For example, triethylamine in dichloromethane improves coupling efficiency in diazomethane-mediated reactions .

Q. What computational strategies elucidate the electronic properties of this compound?

Multiwfn enables analysis of:

- Electron density topology : To identify bond critical points and atomic basins.

- Orbital composition : Via population analysis (e.g., Natural Bond Orbital, NBO) to assess hybridization .

- Reactivity descriptors : Fukui indices predict nucleophilic/electrophilic sites, aiding in understanding substitution patterns .

Q. How do structural modifications influence antibacterial activity, and how is efficacy validated?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl or CF) enhance antibacterial potency by improving membrane penetration. Assays involve:

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from variations in assay protocols (e.g., bacterial strain differences, incubation time). Meta-analysis using standardized guidelines (e.g., CLSI) and comparative studies with consistent substituent libraries (e.g., para-Cl vs. meta-NO) can clarify trends .

Methodological Best Practices

Q. What are the best practices for crystallographic refinement of this compound using SHELX?

- Data collection : Use high-resolution ( Å) data to resolve hydrogen bonding networks.

- Refinement : SHELXL’s restraints and constraints improve accuracy for disordered propanol chains.

- Validation : Check R-factors () and ADP (atomic displacement parameter) consistency .

Q. How can molecular docking be integrated with experimental SAR studies?

- Target selection : Prioritize enzymes like bacterial dihydrofolate reductase (DHFR) based on homology modeling.

- Docking software : AutoDock Vina or Schrödinger Suite, parameterized with ESP charges from Multiwfn .

- Validation : Compare docking scores (e.g., binding energy) with MIC values to identify lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。